molecular formula C22H22O2 B14182325 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene CAS No. 870104-66-8

1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene

Cat. No.: B14182325
CAS No.: 870104-66-8
M. Wt: 318.4 g/mol
InChI Key: QLKUIVKBBIYKOM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene: is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at positions 1 and 2, and two phenoxymethyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and phenol.

    Formation of Phenoxymethyl Groups: The phenol is first converted to phenoxymethyl chloride using formaldehyde and hydrochloric acid.

    Substitution Reaction: The phenoxymethyl chloride is then reacted with 1,2-dimethylbenzene in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The phenoxymethyl groups can be reduced to form hydroxymethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bromine (Br₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 1,2-dimethyl-4,5-bis(carboxymethyl)benzene.

    Reduction: Formation of 1,2-dimethyl-4,5-bis(hydroxymethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene involves its interaction with various molecular targets. The phenoxymethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4,5-bis(methoxymethyl)benzene
  • 1,2-Dimethyl-4,5-bis(ethoxymethyl)benzene
  • 1,2-Dimethyl-4,5-bis(butoxymethyl)benzene

Uniqueness

1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which provide distinct electronic and steric properties compared to other alkoxymethyl-substituted benzenes. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

870104-66-8

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,2-dimethyl-4,5-bis(phenoxymethyl)benzene

InChI

InChI=1S/C22H22O2/c1-17-13-19(15-23-21-9-5-3-6-10-21)20(14-18(17)2)16-24-22-11-7-4-8-12-22/h3-14H,15-16H2,1-2H3

InChI Key

QLKUIVKBBIYKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)COC2=CC=CC=C2)COC3=CC=CC=C3

Origin of Product

United States

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